Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one
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Overview
Description
Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fused ring system consisting of a furan and a pyrrolidine ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of diastereomerically pure intermediates, such as (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one, followed by epimerization and crystallization steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while maintaining the stereochemical integrity of the product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate critical cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring, known for its biological activities.
Pyrrole: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Uniqueness
Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(3aS,6aR)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one |
InChI |
InChI=1S/C6H9NO2/c8-6-5-2-7-1-4(5)3-9-6/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
JQVALCAVCNFEMZ-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@@H]2COC(=O)[C@@H]2CN1 |
Canonical SMILES |
C1C2COC(=O)C2CN1 |
Origin of Product |
United States |
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